

Independent Validation of BMS-986115's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest		
Compound Name:	BMS-986115	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of **BMS-986115**, a pan-Notch inhibitor, with other emerging alternatives targeting the Notch signaling pathway. The information is based on available preclinical and clinical data to support researchers in their drug development endeavors.

Executive Summary

BMS-986115 is an orally bioavailable, potent, and selective inhibitor of γ-secretase, which plays a crucial role in the activation of all four Notch receptors.[1][2] Developed by Bristol-Myers Squibb, it has been investigated in a Phase I clinical trial for advanced solid tumors (NCT01986218).[3][4] Preclinical studies demonstrated its anti-tumor activity in T-cell acute lymphoblastic leukemia (T-ALL) and several solid tumor xenograft models.[3] While clinical data indicates a manageable safety profile and stable disease in some patients, independent validation of its anti-tumor efficacy and direct comparative studies against other Notch inhibitors are limited in publicly available literature.[3][5] This guide synthesizes the available data for BMS-986115 and contrasts it with alternative Notch pathway inhibitors, focusing on their mechanism of action, preclinical efficacy, and clinical observations.

Data Presentation

Table 1: Preclinical Anti-Tumor Activity of BMS-986115



Tumor Type	Model	Efficacy	Source
T-cell Acute Lymphoblastic Leukemia (T-ALL)	Xenograft	Effective as a single agent	[3]
Breast Cancer	Xenograft (3 models)	Anti-tumor activity observed	[3]
Non-Small Cell Lung Cancer (NSCLC)	Xenograft (1 model)	Anti-tumor activity observed	[3]
Pancreatic Carcinoma	Xenograft (1 model)	Anti-tumor activity observed	[3]

Table 2: Clinical Profile of BMS-986115 (Phase I Study

NCT01986218)

Parameter	Finding	Source
Population	36 patients with advanced solid tumors	[3]
Dosing	Arm A (daily): 0.3, 0.6, 1.2, 1.5, 2 mgArm B (twice weekly): 2, 4, 8 mg	[3]
Maximum Tolerated Dose (MTD)	1.5 mg daily (Arm A); Not established for Arm B	[3]
Common Adverse Events (≥20%)	Diarrhea (72%), hypophosphatemia (64%), nausea (61%)	[3][5]
Pharmacokinetics	Dose-related increase in exposure	[3]
Pharmacodynamics	Inhibition of Notch pathway- related genes	[3]
Preliminary Efficacy	5 patients achieved stable disease for >6 months	[3][5]



Table 3: Comparison of Notch Pathway Inhibitors

Compound	Mechanism of Action	Developer	Key Differentiator	Common Adverse Events
BMS-986115	Pan-Notch inhibitor (y- secretase inhibitor)	Bristol-Myers Squibb	Oral pan-Notch inhibitor	Diarrhea, hypophosphatem ia, nausea[3][5]
BMS-906024 (AL101)	Pan-Notch inhibitor (y- secretase inhibitor)	Bristol-Myers Squibb	Intravenous pan- Notch inhibitor, structurally similar to BMS- 986115	N/A in provided context
CB-103	Pan-Notch inhibitor (inhibits CSL-NICD interaction)	Cellestia Biotech	Novel mechanism targeting the Notch transcription complex, potentially avoiding GI toxicities associated with GSIs.[6][7][8]	Elevated liver function tests, anemia, visual changes[6]

Experimental Protocols BMS-986115 Phase I Clinical Trial (NCT01986218) Methodology

A multi-arm, open-label, dose-escalation study was conducted to assess the safety, tolerability, and MTD of **BMS-986115** in patients with advanced solid tumors.[3]

 Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors refractory to standard therapies.[4]



- Study Design: Two dosing schedules were evaluated:
 - Arm A: Continuous daily oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[3]
 - Arm B: Intermittent twice-weekly oral dosing on consecutive days at 2, 4, and 8 mg.[3]
- Primary Objectives: To determine the safety, tolerability, and MTD of BMS-986115.[3]
- Secondary Objectives: To assess pharmacokinetics, pharmacodynamics (target inhibition of Notch pathway genes), and preliminary anti-tumor activity.[3]
- Tumor Response Assessment: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[3]

Preclinical Xenograft Studies Methodology (General)

While specific detailed protocols for **BMS-986115** preclinical studies are not publicly available, a general methodology for such studies involves:

- Cell Line Selection: Human cancer cell lines with known Notch pathway activation are chosen.
- Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
- Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
- Treatment Administration: Once tumors reach a specified size, animals are randomized to receive vehicle control or BMS-986115 at various doses and schedules.
- Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and may be analyzed for biomarkers of Notch pathway inhibition.

Mandatory Visualization



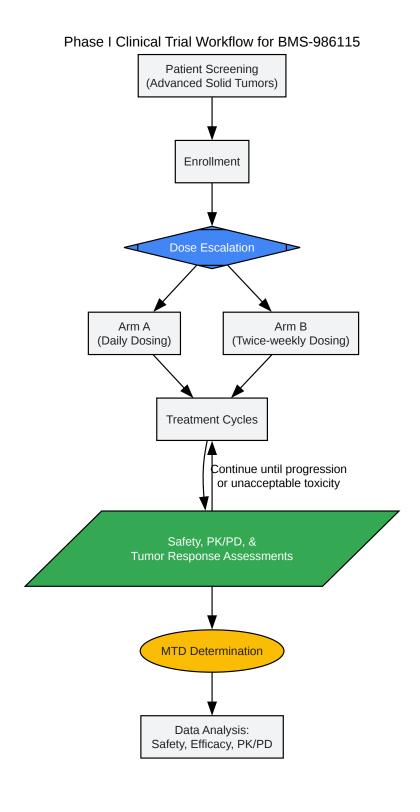
Signaling Cell DSL Ligand (e.g., Delta, Jagged) Receiving Cell Notch Receptor . Ligand Binding **Inhibitors** S2 Cleavage BMS-986115 CB-103 (ADAM Protease) Inhibits Extracellular domain shed y-Secretase Complex Inhibits NICD-CSL 3. S3 Cleavage Interaction Notch Intracellular Domain (NICD) Nuclear Translocation CSL (Transcription Factor) Transcriptional Activation Target Gene Expression (e.g., HES, HEY) Cell Proliferation, Survival, Differentiation

Mechanism of Action of Notch Pathway Inhibitors

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Caption: Notch signaling pathway and points of intervention by different classes of inhibitors.





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Caption: Generalized workflow for the Phase I dose-escalation trial of BMS-986115.



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